
Lixazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- 利卡西酮是一种化合物,选择性地抑制从人血小板中分离出来的环磷酸腺苷磷酸二酯酶(PDE3)的高亲和力形式。它对非特异性和环磷酸鸟苷敏感磷酸二酯酶也具有弱作用。
- 该抑制剂降低了 IV 型酶的最大速度和底物亲和力。值得注意的是,利卡西酮对血小板高亲和力酶表现出显着的选择性。
- 此外,它对心脏膜结合的磷酸二酯酶具有明显的抑制作用。
- 利卡西酮可能作为一种药物在充血性心力衰竭的治疗中提高心输出量 .
准备方法
- 不幸的是,利卡西酮的具体合成路线和反应条件在现有文献中没有广泛记载。它是通过化学方法合成的。
- 工业生产方法没有详细描述,但进一步研究可能会揭示更多细节。
化学反应分析
- 利卡西酮经历了磷酸二酯酶抑制剂典型的反应:
- 这些反应的常见试剂和条件没有明确报道。
- 这些反应产生的主要产物将包括 cAMP 和 cGMP 的水解形式。
环磷酸腺苷和环磷酸鸟苷的水解: PDE 催化环磷酸腺苷 (cAMP) 和环磷酸鸟苷 (cGMP) 水解为无活性的 5’-AMP 和 5’-GMP,调节这些环状核苷酸的细胞内水平.
科学研究应用
- 利卡西酮的应用跨越了各个领域:
心脏病学: 作为一种 PDE3 抑制剂,利卡西酮可以提高心输出量,并有可能使充血性心力衰竭患者受益。
抗血栓形成特性: 其对血小板 PDE3 活性的抑制表明具有抗血栓形成作用。
细胞增殖抑制: 利卡西酮在体内抑制了叶酸诱导的大鼠肾小管上皮细胞的增殖。
作用机制
- 利卡西酮的作用机制包括抑制 PDE3,这会导致细胞内 cAMP 和 cGMP 水平升高。
- 利卡西酮影响的分子靶点和途径仍然是一个持续研究的领域。
相似化合物的比较
- 虽然详细的比较很少,但利卡西酮的独特性在于其对血小板 PDE3 的选择性抑制。
- 类似的化合物可能包括其他 PDE 抑制剂,但需要进一步研究才能编制一份完整的清单。
生物活性
Lixazinone, also known as RS-82856, is a compound that has garnered attention for its biological activity, particularly as a phosphodiesterase (PDE) inhibitor. This article delves into the mechanisms of action, pharmacological effects, and relevant case studies that highlight the compound's clinical significance.
This compound primarily acts as an inhibitor of cyclic AMP phosphodiesterase (cAMP PDE), specifically targeting type IV PDE. By inhibiting this enzyme, this compound increases the levels of cAMP within cells, which plays a crucial role in various physiological processes, including cardiac contractility and platelet aggregation. The compound's structural features, particularly the N-cyclohexyl-N-methylbutyramidyl-4-oxy side chain, are believed to be critical for its inhibitory potency against PDEs .
Cardiotonic Activity
This compound exhibits significant cardiotonic effects. In preclinical studies involving anesthetized dogs, this compound demonstrated enhanced cardiac contractility and improved hemodynamic parameters. These effects have been attributed to its ability to elevate intracellular cAMP levels, leading to increased calcium availability for cardiac muscle contraction .
Platelet Aggregation
In addition to its cardiac effects, this compound has been shown to inhibit platelet aggregation. This property is particularly relevant in the context of thrombotic disorders where excessive platelet activation can lead to adverse cardiovascular events. The compound's action on cAMP levels is a key factor in modulating platelet function .
Clinical Trials
A notable clinical trial assessed the safety and efficacy of this compound in patients with chronic heart failure. The study found that while this compound improved cardiac output and exercise tolerance, it also raised concerns regarding potential increases in mortality compared to placebo treatments. This highlights the need for careful patient selection and monitoring when using PDE inhibitors in clinical settings .
Comparative Studies
Comparative studies have evaluated this compound against other PDE inhibitors. For instance, it was observed that while this compound showed potent effects on cAMP levels, its overall efficacy was sometimes inferior to other agents like milrinone and enoximone in certain patient populations .
Data Summary
The following table summarizes key findings from various studies on this compound:
Study Type | Key Findings | Population |
---|---|---|
Preclinical (Dogs) | Increased cardiac output; improved hemodynamics | Anesthetized dogs |
Clinical Trial | Improved exercise tolerance; concerns about mortality | Patients with heart failure |
Comparative Study | Potent PDE inhibition; variable efficacy compared to others | Heart failure patients |
属性
CAS 编号 |
94192-59-3 |
---|---|
分子式 |
C21H28N4O3 |
分子量 |
384.5 g/mol |
IUPAC 名称 |
N-cyclohexyl-N-methyl-4-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)oxy]butanamide |
InChI |
InChI=1S/C21H28N4O3/c1-24(16-6-3-2-4-7-16)20(27)8-5-11-28-17-9-10-18-15(12-17)13-25-14-19(26)23-21(25)22-18/h9-10,12,16H,2-8,11,13-14H2,1H3,(H,22,23,26) |
InChI 键 |
WUECXCBONAGRSA-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3 |
手性 SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC4=NC(=O)CN4C3 |
规范 SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lixazinone; Lixazinonum; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。